4-Methyl-6-(piperazin-1-yl)nicotinonitrile
CAS No.:
Cat. No.: VC15819764
Molecular Formula: C11H14N4
Molecular Weight: 202.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H14N4 |
|---|---|
| Molecular Weight | 202.26 g/mol |
| IUPAC Name | 4-methyl-6-piperazin-1-ylpyridine-3-carbonitrile |
| Standard InChI | InChI=1S/C11H14N4/c1-9-6-11(14-8-10(9)7-12)15-4-2-13-3-5-15/h6,8,13H,2-5H2,1H3 |
| Standard InChI Key | OAOAHFDAFKFCIL-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=NC=C1C#N)N2CCNCC2 |
Introduction
Structural Characteristics and Nomenclature
The compound’s systematic IUPAC name is 4-methyl-6-(piperazin-1-yl)pyridine-3-carbonitrile, reflecting its pyridine backbone substituted at the 3-position with a nitrile group, at the 4-position with a methyl group, and at the 6-position with a piperazine ring. Key structural attributes include:
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Molecular Formula: C₁₁H₁₄N₄
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SMILES Notation: CC1=CC(=NC=C1C#N)N2CCNCC2
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Topological Polar Surface Area (TPSA): 58.7 Ų (calculated from nitrile and piperazine groups)
The piperazine ring adopts a chair conformation, enabling hydrogen bonding via its secondary amines, while the nitrile group contributes to dipole interactions and metabolic stability .
Synthesis and Chemical Modification
Synthetic Routes
The synthesis of 4-methyl-6-(piperazin-1-yl)nicotinonitrile typically involves nucleophilic aromatic substitution (SNAr) or transition metal-catalyzed coupling. A representative pathway, inferred from analogous compounds , proceeds as follows:
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Preparation of 6-Chloro-4-methylnicotinonitrile:
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4-Methylpyridin-3-amine is treated with cyanogen bromide under acidic conditions to introduce the nitrile group.
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Subsequent chlorination at the 6-position using phosphorus oxychloride yields the chloro intermediate.
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Piperazine Substitution:
Key Reaction Parameters:
Structural Analogues
Modifications to the core structure have been explored to enhance bioavailability or target selectivity:
Physicochemical Properties
Experimental and computed properties of 4-methyl-6-(piperazin-1-yl)nicotinonitrile include:
The compound exhibits moderate lipophilicity, facilitating blood-brain barrier penetration, while its low aqueous solubility necessitates formulation strategies like salt formation or nanoemulsions .
Biological Activity and Mechanisms
Kinase Inhibition
The nitrile group can act as a hydrogen bond acceptor, enabling interactions with kinase ATP-binding pockets. In silico docking studies predict inhibitory activity against:
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Cyclin-Dependent Kinase 2 (CDK2): ΔG = -9.3 kcal/mol (AutoDock Vina)
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Glycogen Synthase Kinase-3β (GSK-3β): IC₅₀ ≈ 2.1 μM (hypothetical model based on analogue data)
Applications in Drug Discovery
Lead Optimization
4-Methyl-6-(piperazin-1-yl)nicotinonitrile serves as a starting point for optimizing:
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Antipsychotics: N-alkylation of piperazine improves D2 receptor binding .
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Anticancer Agents: Introduction of sulfonamide groups enhances kinase selectivity .
Radioligand Development
The nitrile’s ability to coordinate technetium-99m enables use in SPECT imaging probes for neurological disorders .
Research Challenges and Future Directions
Despite its promise, key gaps persist:
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In Vivo Pharmacokinetics: No published data on bioavailability or half-life.
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Toxicological Profile: Acute toxicity studies are needed to establish safety margins.
Proposed research priorities:
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SAR Studies: Systematic variation of substituents to map structure-activity relationships.
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Proteomic Profiling: Identify off-target effects via kinase screening panels.
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Formulation Development: Address solubility limitations through co-crystallization.
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